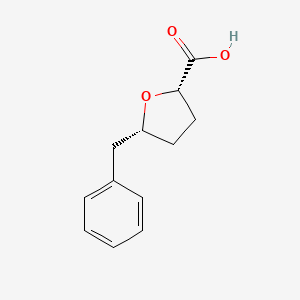

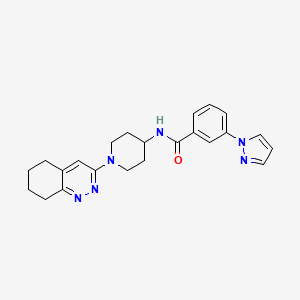

(2S,5R)-5-Benzyloxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Antioxidant Activity

Natural carboxylic acids derived from plants, including (2S,5R)-5-Benzyloxolane-2-carboxylic acid, are known to possess significant biological activities. These compounds exhibit varying degrees of antioxidant properties, which are influenced by their structural differences. For instance, the presence of hydroxyl groups and conjugated bonds significantly impacts their antioxidant activity. Rosmarinic acid (RA) has been highlighted for its potent antioxidant properties among studied carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

Antimicrobial and Cytotoxic Activity

The structural elements of carboxylic acids also affect their antimicrobial and cytotoxic activities. The antimicrobial efficacy varies with the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high activity in certain contexts. Additionally, the presence of hydroxyl groups enhances the cytotoxic potential, highlighting the importance of molecular structure in determining the biological activities of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Environmental Remediation

Carboxylic acids play a crucial role in environmental remediation, particularly in the reduction of toxic metals. For example, carboxylic acids can mediate the reduction of Cr(VI) to Cr(III), a less toxic form. This process is influenced by the coordination of carboxylic acids with metals and their electron-donating abilities. Such findings underscore the potential of carboxylic acids in the remediation of contaminated water and sites (Jiang et al., 2019).

Biocatalyst Inhibition

In the realm of biotechnology, understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is essential for optimizing fermentative production processes. Carboxylic acids, including (2S,5R)-5-Benzyloxolane-2-carboxylic acid, can inhibit microbes at concentrations below desired yields. This knowledge aids in developing strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Mechanism of Action

Target of Action

The compound “(2S,5R)-5-Benzyloxolane-2-carboxylic acid” is a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins . The primary role of this compound is to inhibit these enzymes, thereby restoring the effectiveness of β-lactam antibiotics .

Mode of Action

This compound acts by binding to the active site of the β-lactamase enzyme, thereby preventing it from breaking down the antibiotic . This allows the antibiotic to remain active and exert its antibacterial effect .

Biochemical Pathways

The compound “(2S,5R)-5-Benzyloxolane-2-carboxylic acid” is involved in the β-lactamase inhibition pathway . By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall. This leads to the death of the bacteria .

Pharmacokinetics

As a β-lactamase inhibitor, it is likely to be administered in combination with a β-lactam antibiotic and would be expected to have similar pharmacokinetic properties .

Result of Action

The result of the action of “(2S,5R)-5-Benzyloxolane-2-carboxylic acid” is the potentiation of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, it prevents the breakdown of the antibiotic, allowing the antibiotic to exert its antibacterial effect and kill the bacteria .

Action Environment

The action of “(2S,5R)-5-Benzyloxolane-2-carboxylic acid” can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,5R)-5-benzyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPMLBMXKHHJCA-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-5-Benzyloxolane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2918199.png)

![N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2918200.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

![5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2918209.png)